
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.
Mecanismo De Acción
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate binds irreversibly to GABA-AT, leading to the inhibition of the enzyme and subsequent accumulation of GABA in the brain. This results in increased inhibitory neurotransmission, which can have various therapeutic effects depending on the specific disorder being treated.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have various effects on neuronal activity and behavior, depending on the specific disorder being treated. For example, in epilepsy, increased inhibitory neurotransmission can help prevent seizures, while in addiction, it can help reduce drug craving and relapse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate is its high selectivity for GABA-AT, which minimizes off-target effects. It also has a long half-life, allowing for sustained inhibition of GABA-AT. However, its irreversible binding to the enzyme can make it difficult to reverse its effects if necessary. Additionally, its potency and selectivity can make it challenging to study in vivo, as high doses may be required to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate. One area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy and fewer side effects. Finally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
Métodos De Síntesis
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate can be synthesized through a multi-step process starting with commercially available reagents. The synthesis involves the formation of a cyclopropyl alkyne intermediate, which is then coupled with a fluoropyridine carboxylate to form this compound. The final product is purified through column chromatography and characterized through various analytical techniques.
Aplicaciones Científicas De Investigación
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have demonstrated its efficacy in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to evaluate its safety and efficacy in humans, particularly in the treatment of cocaine addiction and epilepsy.
Propiedades
IUPAC Name |
1-cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-11(8-3-4-8)16-12(15)9-5-10(13)7-14-6-9/h1,5-8,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOYKYPPQOOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)OC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
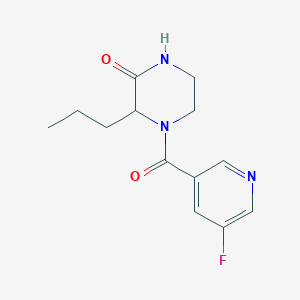
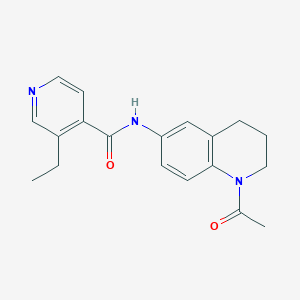
![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
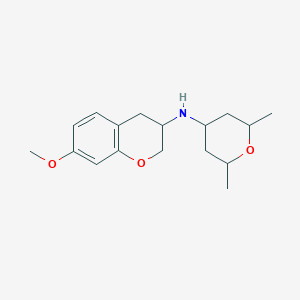
![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
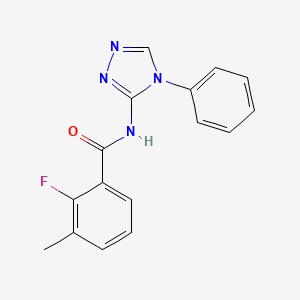
![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
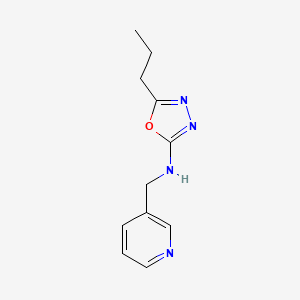
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)